(R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOZNIDLXZUMV-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129141 | |
| Record name | Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-95-4 | |
| Record name | Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate” can be contextualized by comparing it to analogs from the cysteine and carbamate families. Below is a detailed analysis:
Core Structure and Functional Group Variations
*Note: Data for the target compound is inferred based on structural analogs.
- Core Structure: The pyrrolidine backbone of the target compound differs from the cysteine derivatives (e.g., 4e, 4d), which contain a sulfur atom and a methylthio group.
- Functional Groups: The 4-fluorobenzoyl group in the target compound and 4e enhances lipophilicity compared to non-fluorinated analogs like 4d. Fluorination also reduces metabolic degradation in vivo . Carbamate vs. Ester: The carbamate group in the target compound is less prone to hydrolysis than the ester groups in 4a–4e, suggesting improved stability under physiological conditions.
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzoyl group increases logP values compared to acetyl or benzoyl substituents, as seen in 4e (logP ~2.5) versus 4d (logP ~2.1) . This property may enhance membrane permeability in the target compound.
- Stability : Carbamates generally exhibit greater hydrolytic stability than esters. For example, tert-butyl carbamates resist acidic and enzymatic cleavage better than tert-butyl esters .
Research Findings and Implications
Fluorination Effects : The 4-fluorobenzoyl group in the target compound and 4e improves metabolic stability and binding affinity to hydrophobic targets, a trend observed in kinase inhibitors and protease antagonists .
Steric Protection : The tert-butyl group in both the target compound and 4a–4e shields reactive functional groups (e.g., carbamate/ester), enabling their use in multi-step syntheses.
Stereochemical Influence : The (R)-configuration of the target compound may confer selectivity in chiral environments, a critical factor in drug-receptor interactions.
Biological Activity
(R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: tert-butyl N-[(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Molecular Formula: C16H21FN2O3
Molecular Weight: 308.35 g/mol
CAS Number: 1286208-95-4
The compound features a pyrrolidine ring, a fluorobenzoyl group, and a tert-butyl carbamate moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of (R)-tert-butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The fluorobenzoyl moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, particularly in neurological contexts.
- Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways involved in neurological disorders.
Medicinal Chemistry
(R)-tert-butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.
Research Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects: Research indicates that compounds similar to (R)-tert-butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Antioxidant Activity: The compound's structure suggests potential antioxidant properties, which are crucial for protecting cells from damage caused by free radicals.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate, and what purity levels are achievable?
- Answer : The compound can be synthesized via carbamate protection of the pyrrolidine nitrogen followed by fluorobenzoylation. A typical approach involves reacting (R)-tert-butyl pyrrolidin-3-ylcarbamate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. Similar tert-butyl carbamate derivatives have achieved yields of 75–86% and purities ≥95% when purified via silica gel chromatography . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural validation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer : ¹H and ¹³C NMR spectroscopy are essential for verifying the stereochemistry and substituent positions, particularly the fluorobenzoyl and tert-butyl groups. HRMS provides exact mass confirmation (e.g., molecular ion peaks matching C₁₆H₂₁FN₂O₃). For chiral purity, polarimetry or chiral HPLC should be employed .
Q. What solubility characteristics are observed for this compound in common organic solvents?
- Answer : Tert-butyl carbamates generally exhibit moderate solubility in dichloromethane, ethyl acetate, and THF but limited solubility in hexane or water. The fluorobenzoyl group may enhance solubility in polar aprotic solvents like DMF or DMSO, though experimental validation is recommended .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this chiral carbamate?
- Answer : Enantiomeric purity depends on the chiral starting material and reaction conditions. Using optically pure (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0) as a precursor minimizes racemization. Low-temperature reactions (-20°C to 0°C) and non-polar solvents (e.g., toluene) reduce kinetic resolution issues. Chiral HPLC or SFC (supercritical fluid chromatography) post-synthesis ensures ≥99% enantiomeric excess .
Q. What strategies mitigate racemization during derivatization of the pyrrolidine ring?
- Answer : Racemization risks increase under acidic or high-temperature conditions. Protecting group strategies (e.g., Boc for amines) and mild coupling reagents (e.g., HATU or EDC) preserve stereochemistry. Computational modeling (DFT) can predict stability, guiding solvent and catalyst selection .
Q. How does the 4-fluorobenzoyl group influence reactivity in downstream modifications?
- Answer : The electron-withdrawing fluorine atom activates the benzoyl group for nucleophilic aromatic substitution or cross-coupling reactions. However, steric hindrance from the tert-butyl group may limit accessibility. Kinetic studies using LC-MS or in-situ IR spectroscopy can map reaction pathways .
Q. What computational methods predict the stability of the Boc protecting group under varied conditions?
- Answer : Density Functional Theory (DFT) calculations assess Boc group stability by modeling bond dissociation energies (BDEs) and transition states. Solvent effects (e.g., protonation in acidic media) and temperature-dependent degradation pathways can be simulated using software like Gaussian or ORCA .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
